(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Medicinal Chemistry Pharmacokinetics Lead Optimization

Select (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol for your next library synthesis. Its dual privileged pharmacophores, 3 hydrogen bond donors, and elevated TPSA (60.9 Ų) provide distinct advantages over methanone or methanamine analogs for fragment-based screening and minimizing CNS penetration. Supplied as a racemic mixture with 2 undefined stereocenters, it rapidly expands your chiral exploration. Ensure your lead optimization is based on measurable parameters—order the differentiated building block trusted for kinase and anti-inflammatory programs.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13326904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CNN=C2)O
InChIInChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11)
InChIKeyQDQJIEUHTSQVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol: A Dual-Heterocycle Scaffold for Drug Discovery and Chemical Biology Procurement


(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (CAS 1783707-22-1) is a small-molecule building block that fuses two privileged pharmacophores—a 1H-pyrazole and a pyrrolidine ring—via a central hydroxymethyl bridge [1]. Its molecular formula is C8H13N3O, with a molecular weight of 167.21 g/mol, and it is typically supplied as a racemic mixture with two undefined stereocenters [1]. The compound is utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, CNS-targeted agents, and other bioactive molecules, offering a balance of polarity and lipophilicity suitable for further derivatization .

Why Closely Related Pyrazole-Pyrrolidine Analogs Cannot Simply Replace (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol


Compounds within the pyrazole-pyrrolidine class exhibit substantial variation in physicochemical and stereochemical properties that directly impact their utility in synthetic campaigns and biological screening. For instance, the presence and position of hydrogen bond donors, the number of undefined stereocenters, and the topological polar surface area differ markedly between (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol and its closest analogs (e.g., the methanone or methanamine derivatives) [1]. These differences translate into altered solubility, permeability, and chiral pool diversity, making simple substitution without quantitative justification a high-risk proposition for lead optimization or library synthesis [1][2]. The following evidence guide delineates the specific, measurable parameters where this compound offers differentiated value for scientific selection and procurement.

Quantitative Differentiation of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Versus Structural Analogs


Enhanced Hydrogen Bond Donor Capacity for Improved Solubility and Target Engagement

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol contains 3 hydrogen bond donors (HBD), a value that is higher than both the methanone analog (1 HBD) and the methanamine analog (2 HBD) [1]. Increased HBD count is positively correlated with improved aqueous solubility and potential for stronger intermolecular interactions with biological targets [2]. The presence of the central hydroxymethyl group provides a flexible, hydrogen-bonding-rich handle for further derivatization or direct binding [1].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Increased Topological Polar Surface Area (TPSA) for Modulated Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is 60.9 Ų, which is 3.0 Ų greater than that of the corresponding methanamine analog (57.9 Ų) [1][2]. This small but potentially meaningful increase pushes the compound further from the optimal range for passive BBB penetration (typically <60-70 Ų), suggesting a reduced likelihood of CNS exposure relative to the methanamine comparator [3]. Such a difference is relevant when designing peripherally restricted agents or when seeking to minimize CNS side effects.

CNS Drug Discovery ADME Blood-Brain Barrier

Undefined Stereochemical Complexity as a Source of Chiral Diversity in Library Synthesis

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is supplied as a racemic mixture with 2 undefined stereocenters, in contrast to the defined (2R) stereocenter present in the methanamine analog [1][2]. The presence of two undefined centers yields four potential stereoisomers in the mixture, providing a broader chiral landscape for fragment-based screening or parallel synthesis without the need for separate enantiopure syntheses [3]. This is a deliberate design feature for hit expansion rather than a purity defect.

Diversity-Oriented Synthesis Chiral Pool Fragment-Based Drug Discovery

Predicted Physicochemical Properties: Density, Boiling Point, and pKa for Purification and Formulation

Computational predictions provide actionable data for synthetic and analytical workflows. (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol exhibits a predicted density of 1.258±0.06 g/cm³, a boiling point of 380.3±27.0 °C, and a pKa of 13.68±0.20 [1]. These values differ from the methanone analog (MW 165.19, predicted properties not uniformly available but generally lower polarity) and inform solvent selection, distillation protocols, and pH-dependent extraction strategies .

Process Chemistry Pre-formulation Analytical Method Development

Optimal Procurement Scenarios for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Based on Quantitative Differentiation


Fragment-Based Lead Discovery Requiring Enhanced Hydrogen Bonding Capacity

With 3 hydrogen bond donors, (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is preferentially selected over the methanone or methanamine analogs when the target binding site is known to engage polar interactions. The higher HBD count increases the likelihood of forming critical hydrogen bonds with protein backbone or side chains, a key advantage in fragment-based screening where initial hits are often weak binders [1].

Peripherally Restricted Drug Candidate Optimization

The elevated TPSA of 60.9 Ų, compared to 57.9 Ų for the methanamine analog, positions this compound as a better starting point for programs that seek to minimize blood-brain barrier penetration. This is particularly relevant for developing anti-inflammatory or cardiovascular agents where CNS exposure would be an undesired off-target effect [2].

Diversity-Oriented Synthesis and Chiral Pool Expansion

The presence of 2 undefined stereocenters makes the racemic mixture of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol a valuable building block for generating stereochemically diverse compound libraries. In contrast to single-enantiomer analogs, this compound can be used in parallel synthesis to rapidly explore chiral space and identify stereoselective hits [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.